A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS Number: 1260612-08-5
This technical guide provides an in-depth overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic approach, and its potential applications in medicinal chemistry, supported by available data.
Chemical and Physical Properties
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring substituted with fluorine and a Boc-protected amine. Its specific stereochemistry is crucial for its interaction with biological targets. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260612-08-5 | [1][2][3][4] |
| Molecular Formula | C10H19FN2O2 | [3][4] |
| Molecular Weight | 218.27 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | |
| InChI Key | ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--F">C@@HN |
Synthesis and Experimental Protocols
Representative Experimental Protocol (adapted from the synthesis of the (3S,4R) stereoisomer) [5]
-
Reaction: Debenzylation of a benzylamino precursor.
-
Reagents:
-
tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
-
Procedure:
-
A solution of tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate and ammonium formate in methanol is prepared in a reaction vessel.
-
10% Pd/C is added to the mixture.
-
The reaction mixture is heated to approximately 50°C for 1 hour.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration through diatomaceous earth.
-
The solvent is removed under reduced pressure to yield the final product.
-
Note: The starting material, tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, can be synthesized from appropriate precursors. The synthesis of fluorinated piperidines often involves multi-step sequences starting from commercially available chiral materials.
Below is a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for 4-amino-3-fluoropiperidines.
Analytical Data
While specific spectra for the (3R,4R) isomer are not publicly available, chemical suppliers often provide them upon request for a specific batch. For the closely related (3S,4R) stereoisomer, NMR data (CDCl₃) has been reported as: 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H)[5]. It is expected that the NMR spectrum of the (3R,4R) isomer would show a similar pattern of signals. Analytical techniques such as HPLC and LC-MS/MS are standard for determining the purity and identity of this compound[6].
Applications in Drug Discovery
Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. The (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate serves as a valuable chiral building block for the synthesis of more complex molecules.
Derivatives of 4-aminopiperidine have been investigated as potent inhibitors of Janus kinases (JAKs). JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. The introduction of a 3-fluoro-4-aminopiperidine moiety can lead to enhanced potency and selectivity for specific JAK isoforms.
Caption: Inhibition of the JAK-STAT signaling pathway.
Furthermore, compounds incorporating a 4-aminopiperidine core have been explored as potential antifungal agents. These molecules can interfere with essential cellular processes in fungi, such as ergosterol biosynthesis. The specific stereochemistry and the presence of the fluorine atom in (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate can be leveraged to optimize the antifungal activity and selectivity of new therapeutic candidates.
References
- 1. 1260612-08-5|(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 1260612-08-5 | (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine [synthonix.com]
- 3. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - CAS:1260612-08-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. tert-butyl (3R,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 [chemicalbook.com]
- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate [myskinrecipes.com]
